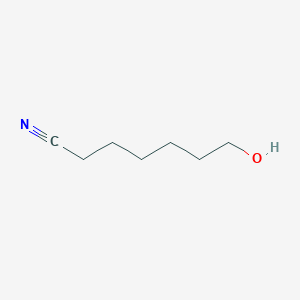

7-Hydroxyheptanenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17976-80-6 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

7-hydroxyheptanenitrile |

InChI |

InChI=1S/C7H13NO/c8-6-4-2-1-3-5-7-9/h9H,1-5,7H2 |

InChI Key |

XAZAHJGDOHGFBV-UHFFFAOYSA-N |

SMILES |

C(CCCO)CCC#N |

Canonical SMILES |

C(CCCO)CCC#N |

Other CAS No. |

17976-80-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 7 Hydroxyheptanenitrile

Catalytic Synthesis Approaches for Hydroxynitriles

Catalytic methods offer efficient pathways for the synthesis of hydroxynitriles, including the target compound, 7-hydroxyheptanenitrile. These approaches can be broadly categorized into metal-free and transition metal-catalyzed reactions.

Metal-Free Catalysis: Phenylboronic Acid Mediated Oxygen Transfer Reactions from Haloalkyl Amides

A notable metal-free approach for synthesizing hydroxyalkyl nitriles involves an oxygen transfer reaction from haloalkyl amides, a process catalyzed by phenylboronic acid. researchgate.netnih.govatlas.jp This reaction proceeds through the sequential dehydration of a primary amide and hydrolysis of a haloalkyl group to yield the corresponding hydroxyalkyl nitrile. researchgate.net Specifically, the synthesis of this compound has been achieved from 7-bromoheptanamide using this method. researchgate.net

The proposed mechanism involves the initial reaction of the haloalkyl amide with phenylboronic acid to form an intermediate. researchgate.net Subsequently, the hydroxyl group of the boronic acid acts as a nucleophile, displacing the halide to form a second intermediate. Finally, the formation of the carbon-nitrogen triple bond of the nitrile regenerates the phenylboronic acid catalyst and yields the hydroxyalkyl nitrile product. researchgate.netresearchgate.net

The phenylboronic acid-catalyzed oxygen transfer reaction has demonstrated a broad substrate scope, accommodating various haloalkyl amides to produce the corresponding hydroxynitriles with varying efficiencies. researchgate.netresearchgate.net For instance, the reaction of 7-bromoheptanamide yields this compound, albeit in a modest yield of 39%. researchgate.net In contrast, other substrates have produced significantly higher yields, with some reaching up to 91%. nih.govresearchgate.net

The nature of the halogen atom on the starting amide influences the reaction yield. For example, in the synthesis of 6-hydroxyhexanenitrile, the corresponding bromo-, iodo-, and chloro-hexanamides afforded yields of 80%, 74%, and 47%, respectively. atlas.jp The reaction conditions typically involve heating the haloalkyl amide with a catalytic amount of phenylboronic acid (e.g., 20 mol%) and a base like potassium phosphate (B84403) at elevated temperatures. researchgate.netnih.gov

Table 1: Phenylboronic Acid-Catalyzed Synthesis of Various Hydroxynitriles

| Starting Material | Product | Yield (%) |

| 7-Bromoheptanamide | This compound | 39 researchgate.net |

| 6-Bromohexanamide (B1267406) | 6-Hydroxyhexanenitrile | 80 atlas.jp |

| 6-Iodohexanamide | 6-Hydroxyhexanenitrile | 74 atlas.jp |

| 6-Chlorohexanamide | 6-Hydroxyhexanenitrile | 47 atlas.jp |

| 5-Bromopentanamide | 5-Hydroxypentanenitrile | 86 researchgate.net |

| 2-(2-Bromoethoxy)acetamide | 2-(2-Hydroxyethoxy)acetonitrile | 75 atlas.jp |

| 5-Bromohexanamide | 5-Hydroxyhexanenitrile | 91 researchgate.net |

| 5-Chlorohexanamide | 5-Hydroxyhexanenitrile | 82 researchgate.net |

This table showcases the versatility of the phenylboronic acid-catalyzed reaction for synthesizing a range of hydroxynitriles, with yields varying based on the substrate.

A significant advantage of this catalytic system is the ability to recover and reuse the phenylboronic acid catalyst. researchgate.netnih.govatlas.jp After the reaction, the catalyst is recovered in the form of triphenylboroxine. researchgate.netnih.gov This recovered triphenylboroxine can be reused in subsequent reactions without any discernible loss of catalytic activity, making the process more economical and environmentally friendly. researchgate.netnih.govatlas.jp The reusability of the catalyst has been demonstrated in the synthesis of various hydroxynitriles, highlighting its stability and robustness under the reaction conditions. researchgate.netatlas.jp

Transition Metal-Catalyzed Routes for Hydroxyalkylation (e.g., Ferrocene (B1249389) Catalyzed Carbohydroxylation of Alkenes)

Transition metal catalysis provides an alternative and powerful strategy for the synthesis of hydroxynitriles. One such method is the ferrocene-catalyzed carbohydroxylation of alkenes. rsc.org This reaction involves the addition of a cycloketone oxime ester and water across the double bond of an alkene, facilitated by a ferrocene catalyst. rsc.orgresearchgate.net This approach is noted for its environmental friendliness, employing a water-containing solvent system, and exhibits high regio- and chemoselectivity, leading to a variety of distal hydroxy-nitrile compounds. rsc.orgresearchgate.net

The general procedure involves stirring the alkene, cycloketone oxime ester, and a catalytic amount of ferrocene in a solvent mixture such as acetone (B3395972) and water at an elevated temperature. rsc.org This redox-neutral process offers a direct route to functionalized hydroxynitriles and has been shown to be applicable to the late-stage functionalization of complex molecules. rsc.org

Enzymatic and Biocatalytic Synthesis Approaches for Hydroxynitriles

Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and mild reaction conditions in the synthesis of chiral compounds, including hydroxycarboxylic acids derived from hydroxynitriles.

Enzymatic Hydrolysis of Hydroxynitriles to Hydroxycarboxylic Acids (General Principles)

The enzymatic hydrolysis of hydroxynitriles to their corresponding hydroxycarboxylic acids is a well-established biocatalytic transformation. researchgate.netorganic-chemistry.org This process is typically carried out by nitrilase enzymes (EC 3.5.5.1), which catalyze the direct conversion of a nitrile group to a carboxylic acid and ammonia (B1221849) in a single step. openbiotechnologyjournal.com Alternatively, a two-step enzymatic pathway involving a nitrile hydratase (EC 4.2.1.84) and an amidase (EC 3.5.1.4) can be employed. csir.co.za The nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by the amidase. csir.co.za

These enzymatic methods are particularly valuable for producing enantiomerically pure hydroxycarboxylic acids, which are important building blocks in the pharmaceutical industry. organic-chemistry.orgresearchgate.net The reactions are typically performed in aqueous buffer solutions under mild temperature and pH conditions, which helps to avoid harsh chemical reagents and potential side reactions like racemization. researchgate.netorganic-chemistry.org The choice of enzyme and reaction conditions can be tailored to achieve high yields and enantioselectivities. organic-chemistry.org For example, nitrilases have been used for the enantioselective hydrolysis of various 2-hydroxynitriles to produce chiral 2-hydroxycarboxylic acids. researchgate.net

Chemoenzymatic Pathways for Chiral Hydroxynitrile Derivatives

Chemoenzymatic approaches offer elegant and efficient routes to chiral hydroxynitriles, which are valuable precursors for a wide range of pharmaceuticals and biologically active compounds. libretexts.orglibretexts.org These methods leverage the high enantioselectivity of enzymes to produce optically pure compounds that are challenging to synthesize via traditional chemical methods.

Hydroxynitrile lyases (HNLs) are key enzymes in this field, catalyzing the asymmetric addition of cyanide to aldehydes and ketones to form chiral cyanohydrins (hydroxynitriles). libretexts.orgsavemyexams.com This enzymatic transformation is a cornerstone of many chemoenzymatic syntheses, providing access to either the (R)- or (S)-enantiomer of the desired cyanohydrin with high enantiomeric excess. savemyexams.com The versatility of HNLs allows for their application in various reaction systems, including aqueous, biphasic, and organic solvent environments, making them a robust tool for organic synthesis. savemyexams.com

Beyond the direct synthesis of chiral hydroxynitriles, chemoenzymatic cascades can be employed to produce more complex molecules. For instance, a multi-enzyme system can be designed to first produce a chiral hydroxynitrile, which then serves as a substrate for subsequent enzymatic transformations, such as hydrolysis by nitrilases to yield chiral hydroxy acids. acs.org Lipases are another class of enzymes utilized in the kinetic resolution of racemic hydroxynitriles or their derivatives, selectively acylating one enantiomer and allowing for the separation of both. acs.org Furthermore, dehydrogenases can be used in dynamic kinetic resolution processes to convert racemic starting materials into a single, desired enantiomer of a chiral alcohol. google.com

While the direct chemoenzymatic synthesis of chiral this compound is not extensively documented, the principles established with other hydroxynitriles are applicable. A hypothetical chemoenzymatic route could involve the selective reduction of a keto-nitrile precursor by a ketoreductase (KRED) to introduce the chiral hydroxyl group.

Table 1: Enzymes in the Synthesis of Chiral Hydroxynitrile Derivatives

| Enzyme Class | Application | Example |

| Hydroxynitrile Lyases (HNLs) | Asymmetric synthesis of cyanohydrins | (S)-HbHNL catalyzed synthesis of (+)-febrifugine precursor savemyexams.com |

| Nitrilases | Enantioselective hydrolysis of α-hydroxynitriles to chiral hydroxy acids | Facile approach to chiral hydroxy acids with theoretical yields of 100% acs.org |

| Lipases | Kinetic resolution of racemic hydroxynitriles and their derivatives | Pseudomonas sp. lipase (B570770) for kinetic resolution of aromatic mandelic acid derivatives acs.org |

| Dehydrogenases/Reductases | Reduction of ketones to enantiopure secondary alcohols | KRED-catalyzed dynamic kinetic resolution of α-alkyl-β-keto amides google.com |

Multi-Step Organic Synthesis Strategies for this compound and Related Analogs

A direct and innovative approach to the synthesis of hydroxyalkyl nitriles, including this compound, involves a domino reaction starting from haloalkyl amides. nih.govresearchgate.net This method utilizes a phenylboronic acid catalyst to facilitate an oxygen transfer reaction, which combines the dehydration of a primary amide to a nitrile with the simultaneous hydrolysis of a terminal alkyl halide to a hydroxyl group. nih.govresearchgate.netrsc.org

The reaction of 7-bromoheptanamide in the presence of phenylboronic acid and a base such as potassium phosphate (K₃PO₄) in a solvent like 1,4-dioxane (B91453) at elevated temperatures furnishes this compound. nih.govresearchgate.net The proposed catalytic cycle involves the formation of a tetrahedral boron intermediate from the deprotonated amide and phenylboronic acid. nih.gov An intramolecular nucleophilic substitution of the halide by a hydroxyl group on the boron atom occurs, followed by the cleavage of the C-O bond and formation of the carbon-nitrogen triple bond to yield the final hydroxynitrile product and regenerate the catalyst. nih.gov

This methodology has been successfully applied to a range of haloalkyl amides, demonstrating its utility in accessing various hydroxyalkyl nitriles.

Table 2: Synthesis of Hydroxyalkyl Nitriles from Haloalkyl Amides

| Substrate | Product | Yield (%) |

| 6-Chlorohexanamide | 6-Hydroxyhexanenitrile | 47 |

| 6-Iodohexanamide | 6-Hydroxyhexanenitrile | 74 |

| 7-Bromoheptanamide | This compound | 39 nih.govresearchgate.net |

| 5-Bromopentanamide | 5-Hydroxypentanenitrile | 86 nih.govresearchgate.net |

| 4-Bromobutanamide | 4-Hydroxybutanenitrile | 60 nih.govresearchgate.net |

Data sourced from a study on phenylboronic acid-catalyzed oxygen transfer reactions. nih.govresearchgate.net

The hydrolysis of silyloxynitriles provides a valuable route to hydroxyl nitriles. This two-step process typically begins with the formation of an α-silyloxynitrile, which serves as a protected form of a hydroxynitrile. chemguide.co.uk The silyl (B83357) ether protecting group can then be cleaved under mild conditions to afford the desired hydroxyl nitrile. nih.govchemguide.co.uk

The initial step involves the reaction of an aldehyde with a silyl cyanide reagent, such as trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalytic amount of a Lewis acid like zinc iodide. google.com For the synthesis of a precursor to this compound, an aldehyde like 6-hydroxyhexanal (B3051487) or a protected version thereof would be the starting material. The reaction with TMSCN would yield the corresponding 7-(trimethylsilyloxy)heptanenitrile.

The subsequent deprotection of the silyl ether is a crucial step. Various reagents can be employed for the cleavage of the silyl ether bond, including fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium fluoride. nih.govchemguide.co.uk The use of potassium fluoride in tetraethylene glycol has been reported as a mild and efficient method for this deprotection. nih.govchemguide.co.uk This approach avoids some of the potential side reactions associated with the nucleophilicity of the fluoride ion in TBAF. nih.govchemguide.co.uk Following the deprotection, the desired hydroxyl nitrile, in this case, this compound, is obtained.

This method is particularly useful as it allows for the introduction of the nitrile functionality while the hydroxyl group is protected, preventing unwanted side reactions. The mild conditions for both the silylation and desilylation steps make this a versatile strategy in organic synthesis.

Radical reactions offer powerful tools for the functionalization of nitriles and the synthesis of their analogs. ebsco.com These reactions proceed via radical intermediates and can be used to form new carbon-carbon bonds, often with high selectivity. chemguide.co.ukgoogle.com The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex molecular architectures. ebsco.com

One notable application is the anti-Markovnikov addition of alkyl nitriles to alkenes. google.com This process allows for the selective functionalization of the α-C(sp³)–H bond of the nitrile and its addition across an unactivated alkene, leading to the formation of more complex nitrile derivatives. google.com For instance, a radical initiator can abstract a hydrogen atom from the α-position of an alkyl nitrile, generating an α-cyano radical. This radical can then add to an alkene, and subsequent steps can lead to the formation of a new, elongated nitrile.

Furthermore, radical addition to the nitrile group itself is a known transformation. A carbon-centered radical can add to the carbon-nitrogen triple bond, leading to the formation of an iminyl radical intermediate. This intermediate can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to yield functionalized products.

While not a direct synthesis of this compound, these radical methodologies are highly relevant for the synthesis of its analogs. By choosing appropriate starting materials, such as functionalized alkenes or radical precursors, a wide variety of substituted heptanenitrile (B1581596) derivatives can be accessed. This allows for the introduction of diverse functional groups and structural motifs, expanding the chemical space around the core this compound structure.

Reaction Chemistry and Transformational Pathways of 7 Hydroxyheptanenitrile

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of 7-hydroxyheptanenitrile behaves as a typical primary alcohol, undergoing a variety of well-established functional group interconversions. These reactions are fundamental for modifying the molecule's structure and for preparing it for subsequent synthetic steps.

Key transformations of the hydroxyl group include oxidation and conversion to leaving groups. For instance, the hydroxyl group can be oxidized to an aldehyde. The use of Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) allows for the efficient conversion of this compound to 7-oxoheptanenitrile. uni-duesseldorf.de

Another important class of reactions involves converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. ub.edu These activated intermediates are crucial for forming carbon-carbon or carbon-heteroatom bonds at the C7 position.

| Reaction Type | Reagent(s) | Product | Description |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | 7-Oxoheptanenitrile | Converts the primary alcohol to an aldehyde. uni-duesseldorf.de |

| Tosylation | Tosyl chloride (TsCl), Pyridine | 7-((4-methylphenyl)sulfonyloxy)heptanenitrile | Converts the alcohol into a tosylate, a good leaving group for SN2 reactions. vanderbilt.edu |

| Conversion to Alkyl Halide | PBr3 or SOCl2 | 7-Bromoheptanenitrile or 7-Chloroheptanenitrile | Transforms the alcohol into an alkyl bromide or chloride, respectively, enabling reactions with nucleophiles. vanderbilt.edu |

Reactivity and Derivatization of the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. libretexts.orglibretexts.org This allows for a range of nucleophilic addition reactions, leading to various important compound classes.

One of the most common transformations of nitriles is hydrolysis, which can be performed under acidic or basic conditions to yield either amides or carboxylic acids. libretexts.orgstudymind.co.uk The reaction proceeds via an amide intermediate, which can sometimes be isolated. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.orglibretexts.orgchemistrysteps.com The intermediate imidic acid tautomerizes to the more stable amide. chemistrysteps.com Further heating in aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and ammonium (B1175870) salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed under basic conditions to a carboxylate salt. chemistrysteps.com

Biocatalytic methods have also been employed for the hydrolysis of related hydroxy nitriles. For example, the combination of nitrile hydratase and amidase activities from microorganisms like Comamonas testosteroni has been used to hydrolyze 3-hydroxyheptanenitrile to 3-hydroxyheptanoic acid with high yield. researchgate.net This enzymatic approach offers a green and less energy-intensive alternative to chemical methods. researchgate.net

A phenylboronic acid-catalyzed oxygen transfer reaction has been reported to convert 7-bromoheptanamide to this compound in a 39% yield, demonstrating a synthetic connection between the corresponding amide and the hydroxy nitrile. nih.gov

| Reaction | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, Heat | 7-Hydroxyheptanamide | 7-Hydroxyheptanoic acid |

| Base-Catalyzed Hydrolysis | 1. -OH, H2O, Heat 2. H3O+ (workup) | 7-Hydroxyheptanamide | 7-Hydroxyheptanoic acid |

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used. It can also react with organometallic reagents to form ketones.

Reduction to Primary Amines: The reduction of nitriles is a robust method for synthesizing primary amines. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, proceeding through nucleophilic addition of hydride to the nitrile carbon. libretexts.orglibretexts.orgchemistrysteps.com Catalytic hydrogenation using hydrogen gas with a metal catalyst like platinum or nickel is another common method. studymind.co.uk

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com The reaction is typically run at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com

Reaction with Grignard Reagents: Nitriles react with Grignard reagents (R-MgX) to produce ketones after hydrolysis. libretexts.org The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion which is hydrolyzed in a subsequent step to yield a ketone. libretexts.orglibretexts.org This reaction is a valuable tool for forming new carbon-carbon bonds.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction to Primary Amine | 1. LiAlH4 2. H2O workup | 8-Aminooctan-1-ol |

| Reduction to Aldehyde | 1. DIBAL-H 2. H2O workup | 7-Hydroxyheptanal |

| Reaction with Grignard Reagent | 1. R-MgX 2. H3O+ workup | 1-Hydroxy-8-alkanone (ketone) |

Stereoselective Transformations and Chiral Pool Applications

While this compound itself is achiral, its derivatives can possess stereocenters, making them valuable in asymmetric synthesis. The "chiral pool" is a collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes that are used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgsemanticscholar.org

Derivatives of this compound can be synthesized to be part of this chiral pool. For example, if the hydroxyl group were located at a different position, such as in (S)-2-Hydroxyheptanenitrile, the molecule would be a chiral building block. lookchem.com Such chiral hydroxy nitriles are significant intermediates in the pharmaceutical industry for creating enantiomerically pure drugs, which can enhance efficacy and reduce side effects. lookchem.com

Similarly, enantiomerically pure hydroxy acids derived from this compound, such as (R)- or (S)-7-hydroxyheptanoic acid, could serve as versatile chiral synthons. The synthesis of such molecules can be achieved through stereoselective reactions, including asymmetric reduction of a corresponding keto nitrile or enzymatic resolution. Chiral hydroxyalkanoic acids are precursors for a wide range of valuable compounds, including β-amino acids and complex natural products. nih.gov The ability to introduce chirality and then manipulate the two distinct functional groups makes derivatives of this compound potentially powerful tools in stereoselective synthesis. semanticscholar.orgnih.gov

Tandem and Cascade Reactions Involving this compound

A cascade reaction, also known as a tandem or domino reaction, is a process where multiple chemical transformations occur consecutively in a single pot without isolating intermediates. wikipedia.orgnumberanalytics.com These reactions are highly efficient in terms of atom economy and can rapidly build molecular complexity from simple starting materials. rsc.org

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic nitrile carbon, makes it an ideal candidate for designing cascade sequences. While specific cascade reactions starting directly from this compound are not extensively documented, its structure lends itself to such strategies. For example, one could envision a reaction where the hydroxyl group initiates an intramolecular cyclization onto a derivative of the nitrile group.

An interesting related transformation is the phenylboronic acid-catalyzed conversion of 7-bromoheptanamide to this compound. nih.gov This process involves a sequence of dehydration of the primary amide to a nitrile, followed by an oxygen transfer reaction that effectively hydrolyzes an intermediate, resulting in the final hydroxy nitrile product. nih.gov This can be viewed as a tandem process where one functional group is formed and then another reaction occurs at a different part of the molecule under the same catalytic conditions. The design of novel cascade reactions involving this and similar bifunctional molecules remains an active area of synthetic research. baranlab.orgmdpi.com

Mechanistic Elucidation and Theoretical Investigations in 7 Hydroxyheptanenitrile Chemistry

Elucidation of Reaction Mechanisms in 7-Hydroxyheptanenitrile Formation

The formation of this compound can be approached through various synthetic routes, each with its own mechanistic intricacies. Unraveling these mechanisms requires a combination of carefully designed experiments and kinetic analysis.

Experimental studies are fundamental to proposing and validating reaction mechanisms. Control experiments, in particular, play a pivotal role in identifying the key components and conditions that drive a chemical transformation. In the context of this compound synthesis from haloalkyl amides, such as 7-bromoheptanamide, control experiments have been instrumental. For instance, the discovery that phenylboronic acid can catalyze the conversion of 6-bromohexanamide (B1267406) to 6-hydroxyhexanenitrile, a close analog of this compound, was a result of systematic investigation. researchgate.net A key control experiment demonstrating the essential role of the catalyst would involve running the reaction in the absence of phenylboronic acid, under which conditions no formation of the hydroxynitrile is observed. researchgate.net This confirms that the transformation is not a simple thermal decomposition or an uncatalyzed hydrolysis/dehydration sequence.

Further mechanistic insights can be gained through isotopic labeling studies. While specific isotopic labeling experiments for the formation of this compound are not extensively documented in the literature, the principles can be inferred from general studies on cyanation reactions. nih.govacs.orgsparkl.me For example, if a proposed mechanism involves the cleavage of a particular C-H bond, a kinetic isotope effect would be expected upon replacing that hydrogen with deuterium. In the context of nitrile formation from carboxylic acids, carbon-13 or carbon-14 (B1195169) labeled cyanide sources, such as K¹³CN or Zn(¹⁴CN)₂, are commonly used to trace the origin of the nitrile carbon. nih.govsparkl.me For the synthesis of this compound from a precursor like 7-bromoheptanamide, one could envision using ¹⁸O-labeled water to determine if the hydroxyl oxygen in the product originates from the solvent or the amide group. Similarly, using a ¹⁵N-labeled amide would clarify the fate of the amide nitrogen.

A plausible experimental design to probe the mechanism of the phenylboronic acid-catalyzed formation of this compound from 7-bromoheptanamide could involve the set of experiments outlined in the table below.

| Experiment | Description | Expected Outcome for Proposed Mechanism |

| 1 | Reaction of 7-bromoheptanamide with phenylboronic acid and K₃PO₄ in 1,4-dioxane (B91453). | Formation of this compound. |

| 2 (Control) | Reaction of 7-bromoheptanamide with K₃PO₄ in 1,4-dioxane (no phenylboronic acid). | No reaction, confirming the catalytic role of phenylboronic acid. |

| 3 (Isotopic Labeling) | Reaction performed as in Experiment 1, but with H₂¹⁸O added to the solvent. | If the hydroxyl oxygen comes from water, the product will be ¹⁸O-labeled. |

| 4 (Isotopic Labeling) | Synthesis of 7-bromoheptanamide with a ¹⁵N-labeled amide group, followed by the reaction as in Experiment 1. | The resulting this compound would contain ¹⁵N, confirming the amide nitrogen is retained. |

These experiments, while some are hypothetical for this specific compound, illustrate the power of classical mechanistic techniques in elucidating reaction pathways.

Kinetic studies provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species, as well as by temperature and pressure. For the formation of this compound, a detailed kinetic analysis could reveal the order of the reaction with respect to each component, which in turn helps to construct a rate law. This rate law is a mathematical expression that must be consistent with any proposed mechanism.

While specific kinetic data for the synthesis of this compound is scarce, the principles can be drawn from studies of analogous reactions, such as those catalyzed by hydroxynitrile lyases or other nitrile formation processes. researchgate.netrsc.orgnih.gov A typical kinetic study would involve monitoring the disappearance of the starting material (e.g., 7-bromoheptanamide) and the appearance of the product (this compound) over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For a proposed multi-step reaction, identifying the rate-determining step is a key goal of kinetic analysis. In the nickel-catalyzed metathesis between aryl thioethers and aryl nitriles, for instance, extensive kinetic analysis revealed that depending on the concentration of one of the reactants, different steps could become turnover-limiting. nih.gov A similar complexity could be present in the formation of this compound, which could be unraveled through detailed reaction rate analysis.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for studying reaction mechanisms and molecular properties, providing insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to map out potential energy surfaces for chemical reactions, allowing for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states.

For the formation of this compound from 7-bromoheptanamide catalyzed by phenylboronic acid, DFT calculations have been used to propose a plausible reaction pathway for the analogous conversion of 6-bromohexanamide to 6-hydroxyhexanenitrile. researchgate.netmdpi.com The proposed mechanism involves two main steps:

An initial interaction between the deprotonated amide and phenylboronic acid to form a tetrahedral boron intermediate. This is followed by an intramolecular nucleophilic substitution where a hydroxyl group from the boronic acid displaces the bromine atom.

The second step involves the cleavage of a C-O bond and the formation of the carbon-nitrogen triple bond of the nitrile.

DFT calculations can provide the relative energies of all species along this pathway, including the transition state energies, which correspond to the activation barriers for each step. researchgate.netmdpi.com This allows for the identification of the rate-determining step as the one with the highest energy barrier.

The following table summarizes hypothetical DFT-calculated energy changes for the proposed formation of this compound, based on analogous systems.

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

| Step 1 | Formation of tetrahedral boron intermediate. | -5.0 |

| TS1 | Transition state for intramolecular nucleophilic substitution. | +21.0 |

| Step 2 | Formation of an intermediate after bromide displacement. | -10.0 |

| TS2 | Transition state for dehydration and nitrile formation. | +15.0 |

| Product | This compound | -25.0 |

Note: These values are illustrative and based on trends observed in similar systems.

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The long aliphatic chain can adopt numerous conformations, and MD can be used to determine the most populated and energetically favorable ones in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). nih.gov

Key parameters that can be extracted from MD simulations include:

Radius of Gyration (Rg): This provides a measure of the compactness of the molecule. A smaller Rg indicates a more folded or compact conformation.

Radial Distribution Functions (RDFs): These describe how the density of other atoms or molecules varies as a function of distance from a particular atom. For this compound in an aqueous solution, RDFs could be calculated for the distribution of water molecules around the hydroxyl group and the nitrile group, revealing details about the solvation shell and hydrogen bonding interactions. mdpi.com

Intramolecular Hydrogen Bonding: MD simulations can assess the probability and lifetime of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the nitrile nitrogen, which would lead to a cyclic conformation.

By simulating a system with multiple this compound molecules, MD can also be used to study intermolecular interactions, such as the formation of dimers or larger aggregates through hydrogen bonding between the hydroxyl and nitrile groups of different molecules.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. tubitak.gov.tr These descriptors offer a way to predict how a molecule will behave in a chemical reaction without explicitly simulating the entire reaction pathway. For this compound, these descriptors can provide insights into the reactivity of both the hydroxyl and nitrile functional groups.

Important quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ossila.compharmacy180.comalrasheedcol.edu.iq

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more likely to undergo chemical reactions. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. It can be calculated from the HOMO and LUMO energies and is useful for predicting the electrophilic character of the nitrile carbon in this compound.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrile nitrogen and the hydroxyl oxygen, and a positive potential around the hydroxyl hydrogen and the carbon of the nitrile group.

The table below provides hypothetical values for some quantum chemical descriptors for this compound, which could be obtained from DFT calculations.

| Descriptor | Hypothetical Value | Interpretation |

| E(HOMO) | -7.5 eV | Indicates the energy of the most available electrons for donation. |

| E(LUMO) | +1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.7 eV | Suggests a relatively stable molecule under normal conditions. |

| Electrophilicity Index (ω) | 1.5 eV | Provides a quantitative measure of the electrophilic character. |

By calculating these descriptors, chemists can make informed predictions about the reactivity of this compound in various chemical transformations, guiding the design of new synthetic applications. researchgate.netnih.gov

Advanced Research in Applications and Materials Science Potentials of 7 Hydroxyheptanenitrile

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a hydroxyl group on the carbon chain of 7-hydroxyheptanenitrile introduces the potential for chirality, a fundamental property in the synthesis of pharmaceuticals and other biologically active compounds. lookchem.com When prepared in an enantiomerically pure form, such as (S)-2-hydroxyheptanenitrile, it serves as a valuable chiral building block. lookchem.com Chiral building blocks are essential starting materials in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. nih.govd-nb.info The distinct spatial arrangement of atoms in a single enantiomer can lead to significant differences in biological activity, with one form often being therapeutic while the other may be inactive or even harmful. ub.edu

The dual functionality of this compound allows for sequential or orthogonal chemical modifications. The hydroxyl group can be derivatized or used to direct stereoselective reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility enables the construction of complex molecular frameworks with precise stereochemical control. For instance, chiral hydroxy acids, which can be derived from the corresponding hydroxynitriles, are widely used as precursors for a variety of bioactive compounds, including macrocyclic antibiotics. d-nb.info The strategic use of chiral this compound and its derivatives in multi-step syntheses allows for the creation of enantiomerically pure final products, a critical requirement in modern drug discovery and development. lookchem.com

Precursor for Advanced Polymeric Materials and Composites

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of advanced polymeric materials. The hydroxyl and nitrile groups can be transformed into functionalities capable of undergoing polymerization. A notable example is the synthesis of a polyester (B1180765) derived from 2-hydroxyheptanenitrile. acs.org This process involves several key synthetic steps, starting from the corresponding aldehyde, hexanal (B45976).

The synthesis begins with the conversion of hexanal to 2-((trimethylsilyl)oxy)heptanenitrile, which is then cleaved to yield 2-hydroxyheptanenitrile. acs.org The nitrile group is subsequently hydrolyzed to a carboxylic acid, and the resulting 2-hydroxyheptanoic acid is converted into a cyclic O-carboxy anhydride (B1165640) (OCA). acs.org This monomer, 5-pentyl-1,3-dioxolane-2,4-dione, can then undergo ring-opening polymerization to form the corresponding polyester. acs.org

Table 1: Synthesis of Polyester from Hexanal via 2-Hydroxyheptanenitrile

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Hexanal | Trimethylsilyl (B98337) cyanide, Zinc iodide | 2-((Trimethylsilyl)oxy)heptanenitrile |

| 2 | 2-((Trimethylsilyl)oxy)heptanenitrile | Polyethylene glycol 200, Potassium fluoride (B91410) | 2-Hydroxyheptanenitrile |

| 3 | 2-Hydroxyheptanenitrile | Hydrogen peroxide, Potassium carbonate | 2-Hydroxyheptanamide |

| 4 | 2-Hydroxyheptanamide | Acid/Base Hydrolysis | 2-Hydroxyheptanoic acid |

| 5 | 2-Hydroxyheptanoic acid | Triphosgene | 5-Pentyl-1,3-dioxolane-2,4-dione (OCA) |

| 6 | 5-Pentyl-1,3-dioxolane-2,4-dione | Hexamethyldisilazane (initiator) | Poly(2-hydroxyheptanoate) |

This table is based on the synthetic pathway described in the literature. acs.org

This methodology demonstrates the potential of this compound as a precursor to biodegradable polyesters, which are of significant interest for biomedical applications and as environmentally friendly plastics. Furthermore, by modifying the functional groups, this compound could potentially be used to synthesize other classes of polymers, such as polyamides. For example, the nitrile group can be reduced to an amine, and the hydroxyl group can be oxidized to a carboxylic acid, creating an amino acid monomer suitable for polycondensation reactions to form polyamides. nih.govtechscience.cn The ability to create such polymers from a single, versatile precursor highlights the importance of this compound in materials science.

Development of Specialty Materials (e.g., Chiral Catalysts, Sensors)

The unique structure of this compound, particularly in its chiral form, suggests its potential in the development of specialty materials such as chiral catalysts and sensors. lookchem.com Chiral catalysts are crucial in asymmetric synthesis for producing enantiomerically pure compounds. libretexts.orgnobelprize.org These catalysts often consist of a metal center coordinated to a chiral ligand. A chiral molecule like this compound could be elaborated into a ligand where the stereocenter influences the coordination environment around a metal, thereby directing the stereochemical outcome of a catalyzed reaction. nih.gov While specific examples of catalysts derived directly from this compound are not yet prevalent in the literature, the principle is well-established with other chiral molecules. libretexts.org

In the realm of chiral sensors, the development of systems that can selectively recognize and signal the presence of a specific enantiomer is a significant area of research. sioc-journal.cnmdpi.com Chiral recognition is vital in pharmacology and environmental science for determining the enantiomeric excess of a sample. mdpi.com Chiral derivatives of this compound could be incorporated into sensor arrays or as the sensing element in various analytical platforms. For instance, they could be immobilized on a surface to create a chiral stationary phase for chromatography or integrated into a fluorescent molecule where binding to a specific enantiomer results in a measurable change in its optical properties. The ability to synthesize such specialized materials from a readily accessible chiral precursor underscores the potential of this compound in analytical and separation sciences.

Role in the Synthesis of Complex Organic Molecules and Biologically Active Scaffolds

This compound serves as a valuable starting material for the synthesis of a wide array of complex organic molecules and biologically active scaffolds. lookchem.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.govdtu.dk The bifunctional nature of this compound allows it to be a linchpin in the assembly of intricate molecular architectures.

One significant application is in the synthesis of macrocycles, which are large ring-containing molecules often found in natural products with potent biological activities. nih.govrsc.orgnsf.govcore.ac.uk For example, related (R)-hydroxycarboxylic acids are known precursors to macrocyclic antibiotics. d-nb.info The hydroxyl and nitrile groups of this compound can be selectively manipulated to create linear precursors with reactive ends that can then be cyclized. For instance, the nitrile can be converted to a carboxylic acid and the hydroxyl group can be transformed into a leaving group, setting the stage for an intramolecular esterification to form a lactone, a common feature in many macrocyclic natural products.

Furthermore, the functionalities of this compound can be used to introduce diversity into molecular libraries for drug discovery. The synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals, can be achieved by leveraging the reactivity of the hydroxyl and nitrile groups. rsc.orgnih.gov For instance, the nitrile group can participate in the formation of triazoles or other nitrogen-containing rings, while the hydroxyl group can be used as a handle for further functionalization. The ability to build complex and diverse molecular scaffolds from a relatively simple starting material like this compound makes it a powerful tool in medicinal chemistry and the broader field of organic synthesis.

Green Chemistry Principles and Sustainable Synthesis of 7 Hydroxyheptanenitrile

Sustainable Catalysis in 7-Hydroxyheptanenitrile Production

Catalysts are a cornerstone of green chemistry because they can facilitate reactions with high efficiency and selectivity in small amounts, and can be used repeatedly, unlike stoichiometric reagents which are consumed in the reaction and generate waste. seventhgeneration.com The development of sustainable catalytic systems for this compound production is essential for creating an environmentally and economically viable process.

A key challenge with many homogeneous catalysts is their separation from the reaction mixture, which can lead to product contamination and loss of the often-expensive catalyst. The development of heterogeneous or easily recoverable catalysts addresses this issue. nih.gov Magnetically recoverable catalysts, for example, consist of catalytic sites anchored to a magnetic nanoparticle core (such as iron oxide). nih.govresearchgate.net After the reaction, the catalyst can be easily separated from the liquid phase using an external magnet, allowing for simple recovery and reuse over multiple cycles without significant loss of activity. nih.govresearchgate.net This approach dramatically reduces waste and avoids complex separation processes like filtration or distillation. nih.gov

Core-shell nanostructures offer another advanced platform for recoverable catalysts. researchgate.net These materials can be designed with a stable core and a catalytically active shell, potentially enhancing stability and preventing the leaching of the active metal into the product stream. researchgate.net Employing such systems in the synthesis of this compound would align with green chemistry principles by minimizing catalyst waste and improving process efficiency. nih.gov

Many industrial catalytic processes rely on precious metals like palladium, platinum, and rhodium. While highly effective, these metals are scarce, expensive, and can have associated toxicity concerns. mdpi.com A major goal of green chemistry is to replace these with catalysts based on earth-abundant, non-precious metals such as iron, copper, manganese, and cobalt. mdpi.comresearchgate.net Research in this area focuses on designing non-precious metal catalysts, often as mixed metal oxides or spinels, with tailored surface chemistry and electronic properties to mimic the activity of their precious metal counterparts. mdpi.com

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful metal-free alternative. mdpi.commdpi.com These catalysts are often derived from readily available natural products, such as amino acids or alkaloids (e.g., cinchona-based catalysts), and are generally less toxic than heavy metal catalysts. mdpi.com For the synthesis of this compound, organocatalysts could potentially be employed in key steps, offering a more sustainable and economical catalytic solution.

Table 2: Examples of Sustainable Catalyst Types for this compound Synthesis

| Catalyst Type | Key Features | Advantages | Potential Application |

|---|---|---|---|

| Magnetically Recoverable Nanocatalysts | Magnetic core (e.g., Fe₃O₄) with a functionalized shell | Easy separation, high reusability, waste reduction. nih.gov | Hydrocyanation, Oxidation/Reduction |

| Non-Precious Metal Oxides | Based on earth-abundant metals (Fe, Co, Mn, Cu). mdpi.com | Low cost, reduced toxicity, high availability. mdpi.com | Selective Oxidation |

| Organocatalysts | Metal-free, often derived from natural products. mdpi.com | Low toxicity, biodegradable, readily available. mdpi.commdpi.com | Asymmetric synthesis steps |

Environmentally Benign Reaction Media and Solvent Selection

The selection of a solvent for the synthesis of this compound should prioritize options with minimal environmental and health impacts. ijpsr.com Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. jetir.org While the solubility of organic reactants can be a challenge, techniques such as phase-transfer catalysis or the use of co-solvents can often overcome this limitation.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another excellent alternative. ijpsr.com Supercritical CO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. ijpsr.com After the reaction, the CO₂ can be easily removed and recycled by returning it to a gaseous state, eliminating the need for energy-intensive distillation steps.

Ionic liquids and bio-solvents are also gaining attention as green reaction media. jetir.org However, a thorough evaluation of their entire life cycle, including their synthesis, potential toxicity, and biodegradability, is necessary to ensure they represent a truly sustainable choice. jetir.org In some cases, designing a solvent-free reaction is the most environmentally friendly option, eliminating solvent waste entirely. nih.gov

Table 3: Comparison of Environmentally Benign Solvents

| Solvent | Key Properties | Advantages | Disadvantages |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, cheap. jetir.org | High safety profile, environmentally safe. | Poor solubility for some non-polar reactants. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. ijpsr.com | Tunable properties, easy product separation, recyclable. | Requires high-pressure equipment. |

| Ionic Liquids | Low vapor pressure, high thermal stability. jetir.org | Non-volatile, potentially recyclable. | Can be expensive, toxicity and biodegradability vary. |

| Bio-solvents | Derived from renewable resources (e.g., glycerol, 2-MeTHF). wordpress.com | Renewable feedstock, often biodegradable. | Properties and purity can vary. |

Solvent-Free and Aqueous-Phase Reaction Development

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Green chemistry encourages the development of solvent-free reactions or the use of benign solvents like water.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer the most straightforward application of green chemistry by completely eliminating the solvent from the reaction medium. For the synthesis of nitriles, this approach can be particularly advantageous. One potential solvent-free route to this compound is the direct cyanation of 1,7-heptanediol. While specific studies on this compound are not prevalent, analogous solvent-free cyanoethylation of various alcohols using acrylonitrile in the presence of a solid basic resin like Amberlyst A-21 has been investigated. For instance, the reaction of 1-octadecanol with acrylonitrile at 75°C demonstrates the feasibility of such solventless approaches. researchgate.net Another promising solvent-free method involves the dehydration of aldoximes. The conversion of aldoximes to nitriles can be achieved by heating a solid mixture of the amide with a dehydrating agent like phosphorus(V) oxide. chemguide.co.uklibretexts.org This method, when applied to 7-hydroxyheptanal oxime, would yield this compound with water as the only byproduct, representing a highly atom-economical and green process.

Aqueous-Phase Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of aqueous-phase synthesis for nitriles is a significant step towards more sustainable chemical processes. An environmentally friendly, nickel-catalyzed cyanation of allylic alcohols in water has been reported to produce allylic nitriles in good yields. organic-chemistry.org This suggests the potential for developing a similar aqueous system for the cyanation of haloalcohols or diols to produce hydroxy nitriles. Furthermore, the direct oxidative cyanation of alcohols to nitriles using aqueous ammonia (B1221849) has been achieved over cobalt and manganese oxide catalysts. researchgate.netacs.org This method offers a cyanide-free route to nitriles and could be adapted for the synthesis of this compound from 1,7-heptanediol. Biocatalytic approaches also offer excellent opportunities for aqueous-phase synthesis. Aldoxime dehydratases have been shown to efficiently catalyze the conversion of a broad range of aldoximes to nitriles in aqueous media. nih.gov The use of whole-cell biocatalysts overexpressing these enzymes can lead to high yields and conversions at mild temperatures and ambient pressure. nih.gov

Table 1: Comparison of Solvent-Free and Aqueous-Phase Nitrile Synthesis Methods

| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Solvent-Free Cyanoethylation | 1-Octadecanol | Acrylonitrile, Amberlyst A-21 | None | 75 | - | researchgate.net |

| Solvent-Free Dehydration | Aldoximes | Phosphorus(V) oxide | None | Heat | - | chemguide.co.uklibretexts.org |

| Aqueous Cyanation | Allylic Alcohols | Nickel catalyst, Cyanide source | Water | - | Good | organic-chemistry.org |

| Aqueous Oxidative Cyanation | Alcohols | CoOx/MnO2, Aqueous Ammonia, O2 | Water | - | - | researchgate.netacs.org |

| Aqueous Biocatalysis | Aldoximes | Aldoxime Dehydratase (whole cells) | Aqueous Buffer | Mild | High | nih.gov |

Alternative Green Solvents (e.g., Ionic Liquids)

Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. They can act as both solvents and catalysts in various organic transformations, including the synthesis of nitriles.

The use of ionic liquids can enhance reaction rates and selectivities in cyanation reactions. For example, a rhodium-catalyzed direct C-H bond cyanation has been successfully developed using an ionic liquid as the reaction medium. acs.org This method provides a mild and efficient route to aryl nitriles and demonstrates the potential of ILs to facilitate challenging transformations. acs.org Furthermore, functionalized chiral ionic liquids have been employed as organocatalysts in various asymmetric syntheses, showcasing their versatility. dntb.gov.ua For the synthesis of this compound, an appropriately designed hydroxy acid-functionalized ionic liquid could potentially catalyze the reaction of 1,7-heptanediol or 7-chloroheptan-1-ol with a cyanide source. The use of task-specific ionic liquids, such as those functionalized with ether or alcohol groups, could also offer enhanced solubility for the reactants and facilitate product separation. nih.gov

Table 2: Examples of Ionic Liquid Applications in Synthesis

| Reaction Type | Ionic Liquid | Role of IL | Substrate | Key Advantage | Reference |

| C-H Cyanation | [Cp*Rh(III)] | Solvent/Catalyst System | Aromatic Compounds | Mild, efficient, recyclable | acs.org |

| Michael Addition | Functionalized Chiral IL | Organocatalyst | Nitroolefins | High efficiency, asymmetric | dntb.gov.ua |

| Epoxide to Carbonate | Hydroxy Acid-Functionalized IL | Catalyst | Epoxides | Solvent and co-catalyst free | |

| Polyhydroquinoline Synthesis | Acidic Ionic Liquid | Catalyst | Multicomponent | Ultrasound irradiation | dntb.gov.ua |

Energy Efficiency in Synthetic Processes

Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce the environmental and economic impacts of chemical processes. journals.co.za Microwave-assisted and ultrasound-mediated synthesis are two prominent techniques that can significantly enhance energy efficiency by reducing reaction times and lowering reaction temperatures.

Microwave-Assisted and Ultrasound-Mediated Synthesis

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to dramatically accelerate a wide range of organic reactions. nih.gov In the context of nitrile synthesis, microwave-assisted dehydration of aldoximes has proven to be a rapid and efficient method. tandfonline.comresearchgate.net For instance, the conversion of various aldoximes to their corresponding nitriles can be achieved in minutes under microwave irradiation using reagents like p-toluenesulfonyl chloride adsorbed on alumina. tandfonline.com This approach offers a significant reduction in reaction time compared to conventional heating methods. Another microwave-assisted route involves the conversion of aldehydes to nitriles using hydroxylamine hydrochloride and a solid catalyst like TiO2 under solvent-free conditions. mdpi.com Applying these methods to 7-hydroxyheptanal or its oxime could provide a rapid and energy-efficient pathway to this compound.

Ultrasound-Mediated Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound irradiation has been successfully employed in the synthesis of various functionalized nitriles. tandfonline.comresearchgate.net For example, a simple and effective method for the synthesis of benzyl nitriles involves the ultrasound-assisted cyanation of benzyl halides with a polymer-supported cyanide ion under solvent-free conditions. researchgate.net This method results in good to excellent yields with short reaction times. researchgate.net The application of ultrasound has also been shown to be beneficial in multicomponent reactions for the synthesis of highly functionalized heterocyclic compounds. nih.gov The synthesis of this compound from 7-chloroheptan-1-ol could potentially be accelerated and made more efficient through the use of ultrasound.

Table 3: Energy-Efficient Synthesis of Nitriles

| Method | Starting Material | Reagents/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted Dehydration | Aldoximes | p-toluenesulfonyl chloride/Alumina | Microwave | 2-15 min | High | tandfonline.com |

| Microwave-Assisted Conversion | Aromatic Aldehydes | NH2OH·HCl/TiO2 | Microwave, Solvent-free | - | Good | mdpi.com |

| Ultrasound-Assisted Cyanation | Benzyl Halides | Amberlite IRA 900 supported CN- | Ultrasound, 80°C, Solvent-free | 10-40 min | Good to Excellent | researchgate.net |

| Ultrasound-Assisted Synthesis | Alkynes, other components | - | Ultrasound | 45 min | Favorable | tandfonline.com |

Future Research Directions and Emerging Paradigms in 7 Hydroxyheptanenitrile Research

Discovery of Novel and Highly Efficient Synthetic Pathways

The development of efficient, sustainable, and high-yielding synthetic routes to 7-hydroxyheptanenitrile is a primary focus of ongoing research. Traditional methods are being challenged by innovative catalytic systems that offer improved performance under milder conditions.

Recent research has highlighted a serendipitous discovery of an oxygen transfer reaction that produces hydroxyalkyl nitriles from haloalkyl amides. nih.govresearchgate.net One notable advancement is the use of a phenylboronic acid catalyst for the synthesis of this compound from 7-bromoheptanamide. This method involves the sequential dehydration and hydrolysis of the haloalkyl amide. nih.govresearchgate.net Although the yield for this compound was modest at 39%, the process represents a novel approach that avoids harsh reagents. nih.govresearchgate.net

Another documented synthetic approach involves a two-step process that achieves a significantly higher yield. mestrelab.com This method demonstrates a more established route but may involve more complex procedures or costly reagents like Dess-Martin periodinane (DMP) in subsequent steps if oxidation to an aldehyde is desired. mestrelab.com

Table 1: Comparison of Selected Synthetic Pathways to this compound

| Feature | Phenylboronic Acid Catalyzed Oxygen Transfer | Two-Step Synthesis |

| Starting Material | 7-Bromoheptanamide | Undisclosed Precursor |

| Key Reagents | Phenylboronic acid, K₃PO₄ | Not fully disclosed, but implies standard transformations |

| Reported Yield | 39% nih.govresearchgate.net | 77% mestrelab.com |

| Catalyst | Phenylboronic Acid nih.govresearchgate.net | Not specified mestrelab.com |

| Novelty | Represents a newly discovered oxygen transfer reaction. nih.govresearchgate.net | Represents a more conventional, higher-yielding route. mestrelab.com |

| Reaction Conditions | 115 °C in 1,4-dioxane (B91453) for 72 hours. nih.gov | Not fully detailed. mestrelab.com |

This table is generated based on available research findings. Direct comparison is limited by the different levels of detail in the source documents.

Integration of Advanced Analytical Methodologies for In-situ Reaction Monitoring

To optimize the synthesis of this compound, real-time understanding of reaction kinetics, intermediates, and endpoint determination is crucial. The integration of Process Analytical Technology (PAT), particularly in-situ spectroscopic methods, offers a powerful solution for monitoring these reactions as they occur. mt.combeilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is exceptionally well-suited for monitoring the synthesis of this compound. mt.com The key functional groups involved in the synthesis have distinct infrared absorption bands. The disappearance of a reactant's characteristic peak or the appearance of the product's peaks can be tracked in real-time. For instance, the formation of the nitrile group (C≡N) can be monitored by the appearance of its characteristic stretching vibration, typically found in the 2210-2260 cm⁻¹ region of the infrared spectrum. researchgate.net Simultaneously, changes in the hydroxyl (-OH) stretching band (around 3200-3600 cm⁻¹) can provide information on the state of the alcohol functional group. This real-time data allows chemists to precisely determine the reaction endpoint, identify potential side reactions, and build kinetic models to better understand the reaction mechanism. mt.com

Raman Spectroscopy: As a complementary technique, in-situ Raman spectroscopy is also highly effective for monitoring nitrile synthesis. spectroscopyonline.com The nitrile functional group has a strong and sharp Raman signal in a region of the spectrum that is often free from interference from other functional groups, known as the cellular silent region. spectroscopyonline.comrsc.org This makes it an excellent "Raman tag" for tracking the reaction's progress. rsc.org Raman spectroscopy can be used to monitor the conversion of starting materials and the formation of intermediates and the final product, providing a clear picture of the reaction dynamics without the need for sample extraction. spectroscopyonline.comresearchgate.netresearchgate.net

These advanced analytical tools enable rapid, data-rich experimentation, which accelerates the optimization of reaction conditions such as temperature, pressure, and catalyst loading, leading to more efficient and reliable synthetic processes. beilstein-journals.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in chemical synthesis. beilstein-journals.org For a molecule like this compound, these computational approaches can significantly accelerate the discovery and optimization of its synthesis.

Reaction Prediction: ML algorithms can be trained on vast datasets of known chemical reactions. These models can then predict the most promising synthetic routes to a target molecule, even discovering novel pathways that a human chemist might not consider. For this compound, an AI model could screen numerous potential starting materials and catalyst systems to identify those with the highest probability of success, saving significant time and resources in the lab.

Process Optimization: Once a synthetic route is established, ML can be used to optimize reaction conditions for maximum yield and purity. By integrating with high-throughput experimentation platforms and in-situ analytical tools (as described in section 7.2), a closed-loop system can be created. beilstein-journals.org This system autonomously performs a series of experiments, analyzes the results in real-time, and uses an ML algorithm to decide on the next set of experimental parameters. This self-optimizing approach can rapidly explore the multi-dimensional space of reaction variables (e.g., temperature, concentration, catalyst loading, reaction time) to find the optimal conditions far more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org For the phenylboronic acid-catalyzed synthesis, an ML model could be tasked with optimizing the 39% yield by systematically adjusting parameters to find a more efficient process window.

The integration of AI and ML promises a future where the synthesis of this compound can be made more predictable, efficient, and sustainable.

Expanding the Scope of Applications in Novel Material Design and Bio-inspired Chemistry

The true potential of this compound lies in its bifunctionality, which allows it to serve as a versatile building block for a wide range of advanced materials and complex molecules.

Novel Material Design: The presence of both a hydroxyl and a nitrile group makes this compound an attractive monomer for polymer synthesis.

Polyesters and Polyethers: The hydroxyl group can undergo polymerization through esterification or etherification reactions. The pendant nitrile group along the polymer backbone can then be used for post-polymerization modification, allowing for the tuning of material properties such as polarity, cross-linking density, and thermal stability.

Specialty Polyamides: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. Hydrolysis would convert this compound into 7-hydroxyheptanoic acid, which could be used to create novel polyamides or polyesters. Reduction to 7-amino-1-heptanol (B102788) would create an amino-alcohol monomer suitable for synthesizing specialty polyamides with unique properties.

Bio-inspired Chemistry: In the synthesis of complex, biologically active molecules, this compound can serve as a key intermediate. rsc.org The seven-carbon chain provides a flexible scaffold, and the two functional groups offer orthogonal handles for chemical modification. For example, the chiral isomer (S)-2-Hydroxyheptanenitrile is noted for its use as a precursor in the synthesis of biologically active molecules and as a key intermediate for pharmaceuticals. rsc.org While differing in the position of the hydroxyl group, this highlights the value of the hydroxy-nitrile motif. The nitrile group can participate in cycloaddition reactions to form heterocyclic structures, which are common motifs in natural products and pharmaceuticals, or it can be converted into other functional groups as needed during a multi-step total synthesis. acs.org

The future of this compound research will see its application move beyond that of a simple chemical intermediate to a sophisticated building block for creating functional materials and complex molecular architectures inspired by nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.